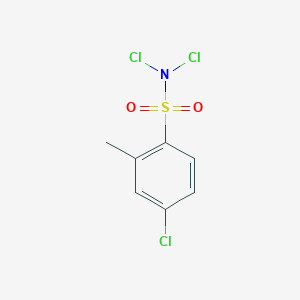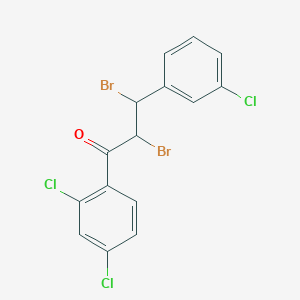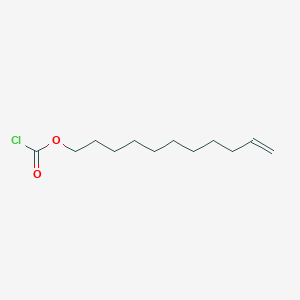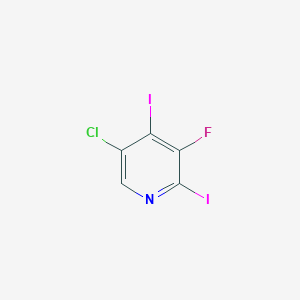
N,N,4-Trichloro-2-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4-Trichloro-2-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H6Cl3NO2S. It is a white crystalline solid that is stable under standard conditions. This compound is primarily used as an intermediate in organic synthesis and in the production of biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-Trichloro-2-methylbenzene-1-sulfonamide typically involves the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in batch or continuous reactors. The process includes the purification of the final product through recrystallization or distillation to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N,N,4-Trichloro-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction Reactions: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution: Products include various substituted sulfonamides.
Oxidation: Sulfonic acids are the primary products.
Reduction: Amines and other reduced compounds are formed.
Scientific Research Applications
N,N,4-Trichloro-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals with antibacterial and anti-inflammatory properties.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,4-Trichloro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can lead to various biological effects, including antibacterial and anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- N,N,4-Trichloro-2-methylbenzenesulfonamide
- 2,4,5-Trichloro-N-methylbenzene-1-sulfonamide
- p-Toluenesulfonamide
Uniqueness
N,N,4-Trichloro-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity under certain conditions, making it valuable in various synthetic and industrial applications .
Properties
CAS No. |
610770-36-0 |
|---|---|
Molecular Formula |
C7H6Cl3NO2S |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
N,N,4-trichloro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H6Cl3NO2S/c1-5-4-6(8)2-3-7(5)14(12,13)11(9)10/h2-4H,1H3 |
InChI Key |
JTLDPYQPDWJTDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)N(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-Iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12593296.png)



![2-Hydroxy-4-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12593308.png)

![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12593325.png)
![Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate](/img/structure/B12593329.png)

![1-Azabicyclo[3.2.0]heptane, 5-(5-isoxazolylethynyl)-](/img/structure/B12593348.png)
![2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12593368.png)

![1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene](/img/structure/B12593374.png)
